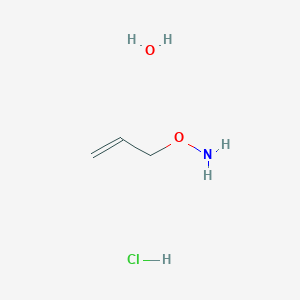

O-Allylhydroxylamine hydrochloride hydrate

Vue d'ensemble

Description

O-Allylhydroxylamine hydrochloride hydrate is a chemical compound that is related to hydroxylamines, which are known for their role as nucleophiles in various organic reactions. While the provided papers do not directly discuss O-Allylhydroxylamine hydrochloride hydrate, they do provide insights into the behavior of similar hydroxylamine compounds and their derivatives in chemical synthesis and analysis.

Synthesis Analysis

The synthesis of hydroxylamine derivatives can be complex, involving multiple steps and conditions that need to be optimized. For example, the synthesis of O-Benzylhydroxylamine Hydrochloride from polyvinyl alcohol alcoholysis liquor involves amidation, etherification, and hydrolysis steps. The optimal conditions for these reactions were determined through orthogonal experiments, leading to a high total yield of 90.2% and a purity of 99.3% . This suggests that a similar approach could be taken for the synthesis of O-Allylhydroxylamine hydrochloride hydrate, with careful optimization of reaction conditions.

Molecular Structure Analysis

The structure of hydroxylamine derivatives is typically confirmed using spectroscopic methods such as infrared spectroscopy (IR). In the synthesis of O-Benzylhydroxylamine Hydrochloride, IR was used to confirm the structure of the synthesized compound . This indicates that for a comprehensive molecular structure analysis of O-Allylhydroxylamine hydrochloride hydrate, similar spectroscopic techniques would be employed to ensure the correct structure has been obtained.

Chemical Reactions Analysis

Hydroxylamines can participate in various chemical reactions, often acting as nucleophiles. The oxygen atom of hydroxylamines with an N-electron-withdrawing substituent has been found to be particularly reactive in palladium-catalyzed O-allylic substitutions, leading to the formation of linear hydroxylamines. Additionally, iridium-catalyzed reactions can selectively form branched hydroxylamines. These reactions can proceed smoothly in aqueous media and can be made regio- and enantioselective with the use of chiral ligands . This information is valuable for understanding the potential reactivity of O-Allylhydroxylamine hydrochloride hydrate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives can be characterized using various analytical techniques. For instance, the determination of O-Methylhydroxylamine Hydrochloride was achieved using high-performance liquid chromatography (HPLC) with a C18 column and a specific mobile phase, resulting in a linear calibration curve and high recovery rates . This demonstrates the importance of analytical methods in assessing the purity and concentration of hydroxylamine derivatives, which would also apply to O-Allylhydroxylamine hydrochloride hydrate.

Applications De Recherche Scientifique

Radical Based Approach to O-Alkylated Hydroxylamines

O-Allylhydroxylamine hydrochloride hydrate, often used in the preparation of bioconjugates, is obtained via radical addition to O-alkenylhydroxylamine derivatives. An example of this is the N-Boc-O-allylhydroxylamine, which undergoes unexpected elimination after addition, resulting in overall allylation of the radical species (Quiclet-Sire, Woollaston, & Zard, 2008).

Hydrophobic Hydration in Polycations

In the study of aqueous solutions of quaternized poly(4-vinylpyridine) and poly(allylamine) hydrochloride, the observed change in the apparent molar volume of polymers with added salts was ascribed to perturbation of hydrophobic and/or hydrophilic hydrations of pertinent polyions and counterions (Satoh, Yoda, & Komiyama, 1991).

Dynamic Kinetic Asymmetric Allylation

O-Allylhydroxylamine hydrochloride hydrate has been used in palladium-catalyzed dynamic asymmetric allylic amination of vinyl epoxide, achieving good yields and enantioselectivities. This method has broad applications, including the synthesis of (R)-piperazic acid (Mangion et al., 2009).

Hydration of Polyelectrolyte Multilayers

Studies using neutron reflectivity and a surface force apparatus investigated the hydration of polyelectrolyte multilayers (PEMs) made of poly(styrenesulfonic acid) and poly(allylamine hydrochloride). This research demonstrated how the hydration level affects the properties of PEMs (Abbott et al., 2014).

Organometallic Reactions in Aqueous Media

O-Allylhydroxylamine hydrochloride hydrate has been used in microwave-induced organometallic reactions in aqueous media, specifically for the synthesis of homoallylic hydroxylamines and hydrazides (Laskar et al., 2002).

Iridium-Catalyzed Enantioselective Allylic Substitution

The iridium-catalyzed asymmetric allylic substitution using aqueous solutions of nucleophiles, including hydroxylamines like O-Allylhydroxylamine hydrochloride hydrate, has been reported. This technique allows for the rapid synthesis of a broad range of products (Sandmeier et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

O-prop-2-enylhydroxylamine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH.H2O/c1-2-3-5-4;;/h2H,1,3-4H2;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCHJEXJHFTAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCON.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583466 | |

| Record name | O-Prop-2-en-1-ylhydroxylamine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206557-03-1, 6542-54-7 | |

| Record name | O-Prop-2-en-1-ylhydroxylamine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Allylhydroxylamine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 206557-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

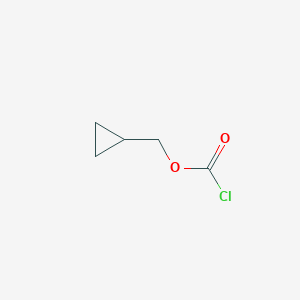

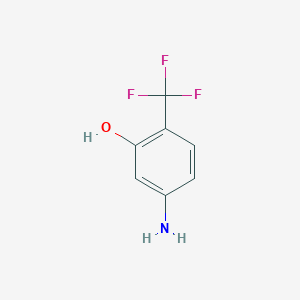

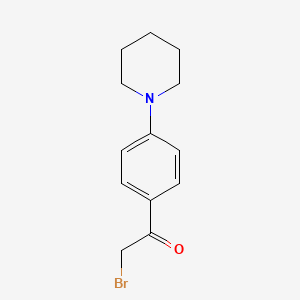

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

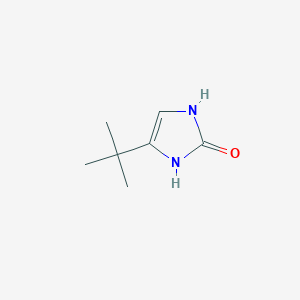

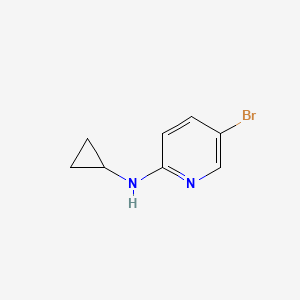

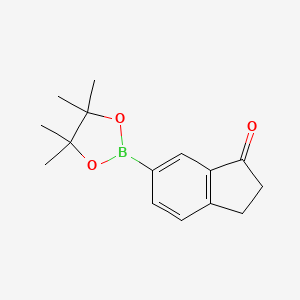

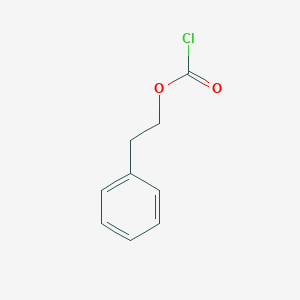

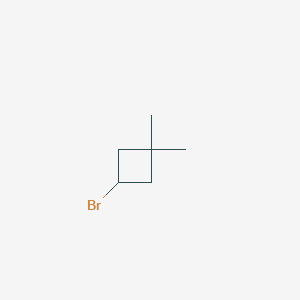

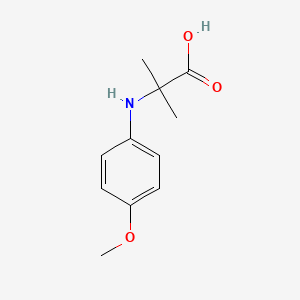

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B1285383.png)

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)

![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)

![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)